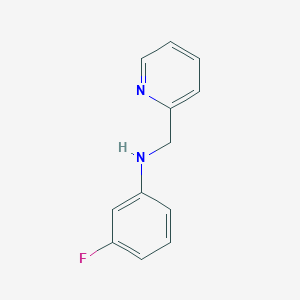

3-fluoro-N-(pyridin-2-ylmethyl)aniline

Description

Contextual Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis and are considered cornerstone intermediates in a multitude of industrial applications. ontosight.ainbinno.com As one of the simplest aromatic amines, aniline's structure, consisting of a phenyl group attached to an amino group, provides a versatile scaffold for chemical transformations. atamanchemicals.comwikipedia.org

Aniline derivatives are crucial precursors in the manufacturing of a wide array of products, including:

Dyes and Pigments: Historically and currently, anilines are central to the synthesis of azo dyes and other colorants like indigo, which are used extensively in the textile and printing industries. ontosight.aiatamanchemicals.com

Polymers: A significant portion of aniline production is directed towards the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for polyurethane foams. wikipedia.org Derivatives such as diphenylamine (B1679370) and phenylenediamines are also used as antioxidants in rubber processing. atamanchemicals.comwikipedia.org

Pharmaceuticals: The aniline scaffold is present in numerous therapeutic agents. It serves as a starting material for drugs such as paracetamol (acetaminophen) and is a common structural motif in analgesics and antihistamines. ontosight.aiatamanchemicals.com

Agrochemicals: Many herbicides and fungicides are synthesized from aniline-based intermediates, highlighting their importance in agriculture. atamanchemicals.comnbinno.com

The reactivity of the aniline core, particularly its susceptibility to electrophilic aromatic substitution, makes it a highly adaptable starting material for creating complex, functionalized molecules. wikipedia.org

Strategic Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune molecular properties and enhance performance. acs.org Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group. tandfonline.comresearchgate.net

Strategically placing fluorine or fluorine-containing groups (like trifluoromethyl) can profoundly influence a molecule's characteristics:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. tandfonline.comnih.govnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule. This can lead to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins, thus enhancing binding affinity and potency. researchgate.netnih.gov

Physicochemical Properties: The presence of fluorine can modify a molecule's lipophilicity, which affects its absorption, distribution, and membrane permeability. acs.orgnih.gov It can also lower the pKa (basicity) of nearby amino groups, which can improve bioavailability by allowing the compound to better permeate cell membranes. acs.orgtandfonline.com

Given these benefits, it is estimated that fluorinated compounds constitute a significant percentage of all commercial pharmaceuticals. researchgate.net

Importance of Pyridine (B92270) and Pyridinylmethyl Moieties in Synthetic Chemistry

Pyridine, a six-membered heteroaromatic compound containing one nitrogen atom, is another privileged scaffold in chemistry. wikipedia.org Structurally related to benzene, its properties are distinct; the nitrogen atom makes the ring electron-deficient and imparts basicity. wikipedia.orgnih.gov

The pyridine moiety is integral to a vast range of compounds for several reasons:

Biological Activity: The pyridine ring is a core component of many essential biomolecules, including vitamins like niacin and pyridoxine, and is found in a large number of FDA-approved drugs used to treat a wide spectrum of diseases. wikipedia.orgrsc.org

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and is available for coordination with metal ions. nih.govnih.gov This makes pyridine and its derivatives, such as those containing a pyridinylmethyl group, excellent ligands in coordination chemistry and catalysis. nih.gov

Synthetic Versatility: The pyridine ring can undergo a variety of chemical reactions. While it is less reactive towards electrophilic substitution than benzene, it readily undergoes nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgnih.gov This predictable reactivity allows for its incorporation into larger, more complex structures.

The pyridinylmethyl group, specifically, links this versatile heterocycle to another part of a molecule, often serving as a flexible yet sterically defined linker that is crucial for positioning functional groups for optimal interaction with biological targets or metal centers.

Research Landscape and Rationale for Investigating 3-fluoro-N-(pyridin-2-ylmethyl)aniline

A review of the current scientific literature indicates that while the constituent fragments of this compound are well-studied, dedicated research focusing solely on this specific isomer appears to be limited. However, a strong rationale for its investigation can be constructed based on the known properties of its parent structures.

The non-fluorinated analogue, N-(pyridin-2-ylmethyl)aniline, has been utilized as a ligand in the synthesis of metal complexes, for instance with copper(II). unlp.edu.ar This establishes a clear precedent for the use of this molecular framework in coordination chemistry.

The rationale for investigating the 3-fluoro derivative is therefore compelling and multifaceted:

Modulation of Ligand Properties: The introduction of a fluorine atom at the 3-position of the aniline ring is expected to significantly alter the electronic properties of the molecule. As an electron-withdrawing group, fluorine would decrease the electron density on the aniline nitrogen, thereby modulating its basicity and its coordination properties with metal ions.

Creation of Novel Catalysts: Metal complexes derived from this ligand could exhibit unique catalytic activities. The electronic modifications induced by fluorine could influence the redox potential and stability of the metallic center, potentially leading to new or improved catalysts for organic transformations.

Pharmacological Potential: The combination of a pyridine ring, an aniline core, and a fluorine atom brings together three structural motifs commonly found in bioactive molecules. This hybrid structure is a promising candidate for screening against various biological targets, including enzymes and receptors.

Scope of Academic Inquiry for this compound

The underexplored nature of this compound presents numerous opportunities for academic and industrial research. The logical scope of inquiry would proceed from fundamental characterization to applied studies.

Key Research Areas:

Synthesis and Characterization: Development and optimization of a robust synthetic route to produce the compound in high purity and yield. This would be followed by thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to definitively establish its structure.

Coordination Chemistry: A systematic study of its behavior as a ligand with a range of transition metals. Research would focus on the synthesis, structure, and stability of the resulting metal complexes. Comparative studies with the non-fluorinated parent ligand would be essential to quantify the electronic and steric effects of the fluorine substituent.

Catalysis: Evaluation of the synthesized metal complexes as potential catalysts in key organic reactions, such as cross-coupling, oxidation, or asymmetric synthesis.

Biological Screening: In vitro and in silico screening of the compound and its metal complexes for potential therapeutic applications, such as antimicrobial, anticancer, or enzyme inhibitory activities.

Materials Science: Investigation into the potential use of the compound or its derivatives in the development of new materials, such as sensors or functional polymers, leveraging the unique properties of the pyridine and fluorinated aniline components.

In essence, this compound stands as a promising but largely unexamined molecule. Its structure represents a strategic fusion of key chemical motifs, suggesting a rich field of potential discovery in coordination chemistry, catalysis, and medicinal science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

3-fluoro-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H11FN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |

InChI Key |

NKNFHAJBGVXRTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro N Pyridin 2 Ylmethyl Aniline

Strategic Design of Precursors and Retrosynthetic Analysis

Retrosynthetic analysis of 3-fluoro-N-(pyridin-2-ylmethyl)aniline reveals several key disconnections, each suggesting a different synthetic strategy and set of precursors. The primary bond for disconnection is the benzylic C-N bond.

Disconnection A (C-N Bond): Reductive Amination Pathway. This is one of the most direct and common strategies. It involves the disconnection of the C-N bond to yield 3-fluoroaniline (B1664137) and pyridine-2-carboxaldehyde. The forward reaction is a reductive amination, where the two precursors form an imine intermediate that is subsequently reduced to the target amine.

Disconnection B (C-N Bond): Nucleophilic Substitution or Cross-Coupling. This approach also disconnects the C-N bond but envisions 3-fluoroaniline acting as a nucleophile and a pyridinylmethyl electrophile, such as 2-(halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine). Alternatively, this can be framed as a cross-coupling reaction.

Disconnection C (Aryl C-N Bond): Cross-Coupling Pathway. A different disconnection can be made at the aryl C-N bond. This suggests a reaction between an aminomethylpyridine, specifically (pyridin-2-yl)methanamine, and a fluorinated aromatic electrophile like 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene. This route falls squarely within the realm of modern cross-coupling chemistry.

Each of these retrosynthetic pathways opens up different avenues for synthesis, leveraging distinct reaction mechanisms and catalyst systems, which are explored in the subsequent sections.

Green Chemistry Approaches and Mechanochemical Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of N-pyridinylmethylanilines, this often involves the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods.

Aqueous Media and Alternative Solvents: Reductive amination is a widely used method for C-N bond formation and is a cornerstone for synthesizing compounds like this compound. wikipedia.orgstackexchange.comorganic-chemistry.org Traditionally carried out in organic solvents, recent advancements have demonstrated the feasibility of performing this reaction in aqueous media. unibe.ch The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. For instance, the reductive amination of various aldehydes and ketones has been successfully achieved in water, sometimes facilitated by nanomicelles that create hydrophobic cores for the reaction to proceed. Another green approach involves the use of zinc powder in aqueous media for reductive aminations, offering a more environmentally friendly alternative to some traditional reducing agents. wikipedia.org

Solvent-Free and Microwave-Assisted Synthesis: Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The reaction of non-volatile amines with aromatic aldehydes to form imine intermediates, a key step in reductive amination, can be achieved with high efficiency and in short reaction times under solvent-free microwave irradiation. This method not only reduces environmental impact but can also lead to higher yields and cleaner reaction profiles.

Mechanochemical Synthesis: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free alternative for the synthesis of various organic compounds, including secondary amines. rsc.org This technique, typically employing a ball mill, can drive reactions between solid-state reactants, often with minimal or no solvent. The mechanochemical reductive amination of chitosan with various aldehydes has been reported, demonstrating the potential of this method for forming C-N bonds with a high degree of substitution. rsc.org While a specific mechanochemical synthesis of this compound has not been detailed in the literature, the principles established in related syntheses suggest its feasibility. This approach would involve milling 3-fluoroaniline, pyridine-2-carboxaldehyde, and a solid-state reducing agent. The benefits would include the elimination of bulk solvents, potentially reduced reaction times, and unique reactivity compared to solution-phase synthesis.

Table 1: Green Chemistry Approaches for Reductive Amination

| Approach | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Aqueous Media | Use of water as the reaction solvent. | Non-toxic, non-flammable, abundant solvent. | Reductive amination with zinc powder in aqueous NaOH. wikipedia.org |

| Microwave-Assisted Solvent-Free Synthesis | Reactions are carried out without a solvent under microwave irradiation. | Eliminates solvent waste, reduces reaction times, can improve yields. | Synthesis of N-substituted aldimines from aldehydes and amines. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive reactions. | Solvent-free, potential for unique reactivity, energy efficient. | Reductive amination of chitosan with aldehydes. rsc.org |

Chemo- and Regioselectivity in the Synthesis of Substituted N-Pyridinylmethylanilines

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound, as it minimizes the formation of unwanted byproducts and simplifies purification.

Chemoselectivity: Reductive amination is renowned for its high chemoselectivity. organic-chemistry.org The reaction conditions can be tuned to selectively reduce the imine intermediate in the presence of other reducible functional groups. For instance, various catalytic systems have been developed that tolerate a wide array of functionalities on both the aniline (B41778) and aldehyde components. These include esters, nitriles, nitro groups, and halogens. This is particularly relevant in the synthesis of this compound, where the fluoro group on the aniline ring and the pyridine (B92270) ring itself must remain intact during the reaction. The choice of reducing agent is crucial; mild hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound. stackexchange.com

Regioselectivity: In the context of synthesizing this compound, regioselectivity primarily pertains to the selective reaction of the amino group of 3-fluoroaniline with the aldehyde group of pyridine-2-carboxaldehyde. Given that 3-fluoroaniline has a single primary amino group and pyridine-2-carboxaldehyde has a single aldehyde group, the initial imine formation is inherently regioselective.

However, when considering more complex substituted anilines or pyridinyl aldehydes, the issue of regioselectivity becomes more pertinent. For instance, in anilines with multiple amino groups or other nucleophilic sites, the reaction conditions would need to be carefully controlled to ensure the desired N-alkylation. Theoretical studies on related systems have shown that the electronic and steric properties of the reactants can significantly influence the regioselectivity of nucleophilic attack on pyridinium (B92312) intermediates. nih.govresearchgate.netresearchgate.net In the case of 3-fluoroaniline, the fluorine atom is a meta-director and is deactivating, which can influence the nucleophilicity of the amino group, though it does not change the primary site of reaction for reductive amination.

Methodological Comparisons and Yield Optimization Strategies

The optimization of reaction conditions and the choice of synthetic methodology are paramount for maximizing the yield and purity of this compound. A comparison of different catalytic systems and reaction parameters provides valuable insights for developing efficient synthetic protocols.

Catalyst and Reducing Agent Comparison: The reductive amination can be catalyzed by a variety of transition metals, including palladium, ruthenium, cobalt, and nickel, often in the form of heterogeneous catalysts which offer the advantage of easy separation and recycling. researchgate.netsemanticscholar.orgrsc.org For example, cobalt-based composites have been shown to be effective for the catalytic amination of aromatic aldehydes. researchgate.netmdpi.com The choice of catalyst can significantly impact the reaction efficiency and the required reaction conditions, such as hydrogen pressure and temperature.

The reducing agent also plays a critical role. While catalytic hydrogenation with H2 gas is an atom-economical choice, the use of hydride reagents like sodium borohydride and its derivatives is often more convenient for laboratory-scale synthesis. Each reducing agent has its own profile of reactivity and selectivity.

Yield Optimization: Optimizing the yield of this compound involves a systematic variation of reaction parameters. Key factors to consider include:

Stoichiometry of Reactants: Adjusting the ratio of 3-fluoroaniline to pyridine-2-carboxaldehyde can influence the equilibrium of imine formation.

pH of the Reaction Medium: The formation of the imine intermediate is typically favored under slightly acidic conditions, which catalyze the dehydration step. However, the subsequent reduction step may be more efficient at a different pH.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion without promoting side reactions or degradation of the product.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the rate of reaction.

Table 2: Comparison of Selected Catalytic Systems for Reductive Amination of Aromatic Aldehydes

| Catalyst System | Reducing Agent | Typical Substrates | Reported Yields | Key Features |

|---|---|---|---|---|

| Co-based composites | H₂ | p-Methoxybenzaldehyde and n-butylamine | 72-96% mdpi.com | Platinum-group-metal-free, suitable for high-pressure reactions. researchgate.netmdpi.com |

| Pd/NiO | H₂ | Various aromatic aldehydes and amines | Excellent activity and selectivity reported. semanticscholar.org | Bi-functional catalyst with high efficiency. semanticscholar.org |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Aldehydes and anilines | Good yields reported. | Highly chemoselective, tolerates a wide range of functional groups. |

| None (Zinc mediated) | Zn powder | Benzaldehyde and benzylamine | ~70% wikipedia.org | Operates in aqueous media, environmentally friendly. wikipedia.org |

Reaction Chemistry and Functionalization Pathways of 3 Fluoro N Pyridin 2 Ylmethyl Aniline

Electrophilic Aromatic Substitution (EAS) on the Fluorinated Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on the 3-fluoroaniline (B1664137) ring of the title compound is governed by the cumulative electronic effects of the existing substituents.

The aniline portion of the molecule contains two key substituents that influence the rate and position of electrophilic attack: the secondary amine group (-NHCH₂Py) and the fluorine atom.

Amino Group (-NHCH₂Py): The secondary amine group is a powerful activating group. byjus.com The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This makes the ring much more nucleophilic and thus more reactive towards electrophiles. This electron donation is most pronounced at the ortho and para positions, making the amino group a strong ortho, para-director. byjus.com

Fluorine Atom: Fluorine is a unique substituent in the context of EAS. Due to its high electronegativity, it withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, like other halogens, fluorine has lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

The combined influence of these two groups on the 3-fluoroaniline ring results in a complex directing landscape. The powerful activating and directing effect of the amino group generally dominates. The fluorine atom is positioned meta to the amino group. Electrophilic attack will be directed to the positions that are ortho and para to the strongly activating amino group, which are C2, C4, and C6. The fluorine at C3 will exert a secondary, deactivating influence.

| Position on Aniline Ring | Influence from Amino Group (-NH) | Influence from Fluorine (-F) | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Highly Favored |

| C4 | Para (Activating) | Meta (No Directing Effect) | Favored |

| C5 | Meta (No Directing Effect) | Para (Directing) | Less Favored |

| C6 | Ortho (Activating) | Meta (No Directing Effect) | Favored, but potential for steric hindrance |

Directed ortho-metalation (DoM) is a powerful synthetic technique that utilizes a directing metalation group (DMG) to selectively deprotonate the adjacent ortho position with a strong base, typically an organolithium reagent. wikipedia.org This generates a stabilized carbanion that can then react with various electrophiles. organic-chemistry.org

For 3-fluoro-N-(pyridin-2-ylmethyl)aniline, DoM can be envisioned by leveraging either the secondary amine or the fluorine atom as the DMG.

Amine-Directed Metalation: The secondary amine itself is a poor DMG. However, it can be readily converted into a more effective DMG, such as an amide (e.g., pivaloyl or -CONR₂) or a carbamate. organic-chemistry.orgacs.org This derivatized group can chelate to the lithium of the organolithium base, directing deprotonation to the C2 position.

Fluorine-Directed Metalation: Fluorine is known to be a moderate DMG. organic-chemistry.org It can coordinate with the organolithium reagent and direct metalation to an adjacent position. In this molecule, this would also favor deprotonation at the C2 position.

Given that both the derivatized amine and the fluorine atom would direct metalation to the C2 position, this strategy offers a highly regioselective pathway for functionalization at this specific site, complementing the outcomes of traditional EAS reactions.

Transformations at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a key site for chemical transformations.

The lone pair of electrons on the pyridine nitrogen can readily attack electrophiles such as alkyl halides or acyl halides. nih.gov This results in the formation of quaternary N-alkyl or N-acyl pyridinium (B92312) salts. nih.gov These reactions are typically straightforward and high-yielding. The formation of a pyridinium salt introduces a positive charge into the molecule, which can significantly alter its physical and chemical properties.

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkyl Pyridinium Salt |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acyl Pyridinium Salt |

| Sulfonyl Halide | Toluenesulfonyl Chloride (TsCl) | N-Sulfonyl Pyridinium Salt |

This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses two donor atoms—the pyridine nitrogen and the secondary amine nitrogen—that can coordinate to a single metal center. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. researchgate.net

The flexibility of the methylene (B1212753) bridge allows the ligand to accommodate the preferred coordination geometries of various transition metals. researchgate.net Research on analogous N-(pyridin-2-ylmethyl)aniline ligands has shown the formation of stable complexes with metals such as copper(II), palladium(II), zinc(II), and rhodium(III). researchgate.netresearchgate.net The resulting metal complexes can exhibit diverse geometries, including distorted square planar and square pyramidal structures, depending on the metal ion and other coordinating ligands. researchgate.netresearchgate.net

| Metal Ion | Example Complex Formula | Typical Geometry | Reference |

|---|---|---|---|

| Copper(II) | [Cu(L)Cl₂] | Distorted Square Planar / Square Pyramidal | researchgate.net |

| Palladium(II) | [Pd(L)Cl₂] | Square Planar | researchgate.netresearchgate.net |

| Zinc(II) | [Zn(L)Cl₂] | Distorted Tetrahedral | researchgate.net |

| Rhodium(III) | [CpRhCl(L)]PF₆ | Piano-Stool | researchgate.net |

| L represents an N-(pyridin-2-ylmethyl)aniline-type ligand. Cp is pentamethylcyclopentadienyl. |

Reactivity at the Secondary Amine Nitrogen

The secondary amine nitrogen is both basic and nucleophilic, allowing for a range of reactions. msu.edu

N-Alkylation and N-Acylation: Similar to the pyridine nitrogen, the secondary amine can be alkylated and acylated. researchgate.netresearchgate.net Alkylation can be challenging as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. msu.edu Acylation, for instance with acetyl chloride, proceeds readily to form the corresponding amide (N-acetyl derivative). studylib.net This transformation is often used to "protect" the amine or to moderate its activating effect during electrophilic aromatic substitution on the aniline ring.

Basicity and Salt Formation: As a base, the secondary amine readily reacts with acids to form ammonium salts. This is a fundamental property that influences the solubility and handling of the compound.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base yields a stable sulfonamide. This reaction is not only a common derivatization method but is also relevant in the synthesis of 2º-amines. msu.edu

Acylation, Sulfonylation, and Alkylation Studies

The secondary amine in this compound is a primary site for nucleophilic reactions such as acylation, sulfonylation, and alkylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: The N-acetylation of anilines is a common transformation. derpharmachemica.comlibretexts.org For this compound, acylation can be readily achieved by treatment with acylating agents like acetyl chloride or acetic anhydride. youtube.comyoutube.com The reaction typically proceeds in the presence of a base, such as potassium carbonate, to neutralize the liberated acid. derpharmachemica.com Phase transfer catalysts can also be employed to facilitate the reaction. derpharmachemica.com The resulting N-acetylated product would feature an amide linkage, which can influence the conformational flexibility and electronic properties of the molecule.

Sulfonylation: Similar to acylation, sulfonylation of the secondary amine can be accomplished using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The synthesis of sulfonylanilines is of interest in pharmaceutical sciences. rsc.org The resulting sulfonamide is a key functional group in many biologically active compounds. The reaction of anilines with sulfonyl fluorides mediated by visible light has also been reported as a method to form sulfonylanilines. rsc.org

Alkylation: N-alkylation of the secondary amine introduces a third substituent on the nitrogen atom, leading to a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. researchgate.net For instance, N-alkylation of anilines can be performed using alkyl halides in the presence of a solid base like cesium fluoride-celite in acetonitrile. researchgate.net Another approach involves the use of alcohols as alkylating agents under borrowing hydrogen conditions, which can be mediated by pyridine. rsc.org It is important to control the reaction conditions to avoid over-alkylation. psu.edu

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Tertiary Amine |

Oxidative Transformations

The oxidative transformations of this compound can potentially occur at several sites, including the secondary amine, the methylene bridge, and the aromatic rings. The specific outcome of an oxidation reaction would depend on the oxidant used and the reaction conditions.

Oxidation of the pyridine ring can lead to the corresponding N-oxide. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with reagents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), and Oxone has been shown to generate multiple products, indicating various reactivity channels. nih.govosti.gov For this compound, oxidation could potentially lead to the pyridine-N-oxide, which can alter the electronic properties of the pyridine ring and open up further functionalization pathways.

The secondary amine could also be a site for oxidation, potentially leading to imine or nitrone formation, although this would likely require specific catalysts or reagents. Furthermore, oxidative coupling reactions are a possibility. For instance, rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols has been reported. frontiersin.org While this specific reaction requires the N-nitroso derivative, it highlights the potential for oxidative C-C bond formation on the aniline ring.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in organic synthesis for the modification of aromatic systems without the need for pre-functionalized starting materials. For this compound, both the aniline and pyridine rings present opportunities for C-H functionalization.

Aniline Ring Functionalization: The direct C-H functionalization of anilines can be challenging but various methods have been developed. The amino group and the pyridin-2-ylmethyl substituent can act as directing groups, influencing the regioselectivity of the functionalization. For example, the pyridine moiety can direct ortho-C-H functionalization of the aniline ring. researchgate.net Palladium-catalyzed para-selective C-H olefination of aniline derivatives has also been achieved using a specific S,O-ligand. nih.gov

Pyridine Ring Functionalization: The C-H functionalization of pyridines is an active area of research. rsc.org Due to the electron-deficient nature of the pyridine ring, these reactions often require metal catalysis. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, directing functionalization to the C2 or C6 positions. Rhodium(I)-catalyzed alkylation of pyridines and quinolines via C-H bond activation has been demonstrated, with substitution ortho to the ring nitrogen being a requirement for efficient reaction. nih.gov Electrochemical methods have also been developed for the meta-C-H sulfonylation of pyridines. nih.gov

Stereochemical Considerations in Reactions Involving the Compound

As this compound is an achiral molecule, stereochemical considerations become relevant when a reaction introduces a chiral center or when the molecule interacts with a chiral environment.

If a functionalization reaction, for example, an alkylation at the methylene bridge or a C-H functionalization on one of the aromatic rings, were to introduce a stereocenter, the product would be a racemic mixture of enantiomers unless a chiral catalyst or reagent is used. The development of enantioselective C-H functionalization reactions is a significant area of modern organic chemistry. researchgate.net

The conformation of this compound is also a relevant stereochemical aspect. The molecule possesses rotational freedom around the C-N and C-C single bonds of the linker between the two aromatic rings. The preferred conformation will be influenced by steric and electronic interactions between the rings. In the solid state, the relative orientation of the rings is fixed, as has been observed in the crystal structure of the related N-(pyridin-2-ylmethyl)pyridin-2-amine, where the dihedral angles between the pyridyl rings are approximately 84 degrees. researchgate.net In solution, the molecule would be expected to exist as a mixture of rapidly interconverting conformers.

Computational and Theoretical Investigations of 3 Fluoro N Pyridin 2 Ylmethyl Aniline

Conformational Landscape Analysis and Molecular Dynamics Simulations4.2.1. Identification of Stable Conformers and Energy Minima4.2.2. Intramolecular Interactions and Rotational Barriers

Without specific computational studies performed on this particular molecule, any attempt to provide data for these sections would be speculative and would not adhere to the principles of scientific accuracy. The generation of scientifically rigorous data such as HOMO-LUMO energy gaps, electrostatic potential maps, NBO analysis, or the identification of stable conformers and their energy minima requires dedicated computational experiments that, according to the available information, have not been published for 3-fluoro-N-(pyridin-2-ylmethyl)aniline.

Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be produced at this time due to the absence of the necessary foundational research data in the public domain.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational, NMR)

Computational quantum chemistry can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of compounds like this compound.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations, particularly using DFT with functionals like B3LYP, are widely employed to compute the harmonic vibrational frequencies of molecules. These calculated frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. For this compound, key vibrational modes would include N-H stretching, C-F stretching, C-N stretching, and various aromatic C-H and C=C stretching and bending modes of both the fluorinated aniline (B41778) and pyridine (B92270) rings.

Computational studies on related molecules, such as fluoroaniline (B8554772) and pyridine derivatives, have shown that DFT calculations can accurately reproduce experimental vibrational spectra. bohrium.comacs.org For instance, the calculated frequencies for halo-aniline derivatives at the B3LYP/6-311++G(d,p) level of theory show good correlation with experimental values, especially after applying appropriate scaling factors to account for anharmonicity and basis set imperfections. bohrium.com Based on studies of similar compounds, a selection of predicted vibrational frequencies for this compound is presented in Table 1.

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups, calculated using DFT methods.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3450 | Amine N-H stretch |

| ν(C-H)aromatic | 3050-3150 | Aromatic C-H stretch (pyridine and aniline rings) |

| ν(C-H)aliphatic | 2900-3000 | Methylene (B1212753) (-CH₂-) C-H stretch |

| ν(C=C/C=N) | 1580-1620 | Aromatic ring stretching (pyridine and aniline) |

| δ(N-H) | ~1510 | Amine N-H bend |

| ν(C-F) | ~1250 | Carbon-Fluorine stretch |

| ν(C-N) | 1280-1350 | Aromatic amine C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts (δ) is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., TMS). For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest.

The chemical shifts are highly sensitive to the electronic environment of the nuclei. Computational models can predict how the electron-withdrawing fluorine atom and the pyridine ring influence the chemical shifts of the aniline ring protons and carbons. Studies on fluorine-substituted aniline derivatives have demonstrated that the ¹⁹F chemical shift is particularly sensitive to changes in the electronic environment, such as protonation state (pH). nih.gov This sensitivity makes ¹⁹F NMR a valuable probe. Table 2 provides hypothetical but representative predicted NMR chemical shifts for the core structure of this compound.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F, based on computational data for analogous structures.)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N-H | ~5.5 - 6.5 |

| -CH₂- | ~4.4 - 4.6 | |

| Aniline H-2 | ~6.4 - 6.6 | |

| Aniline H-4, H-5, H-6 | ~6.7 - 7.3 | |

| Pyridine H-3, H-4, H-5 | ~7.1 - 7.8 | |

| Pyridine H-6 | ~8.5 - 8.6 | |

| Solvent and concentration dependent | ||

| ¹³C | -CH₂- | ~48 |

| Aniline C-F | ~163 (JCF ~240 Hz) | |

| Other Aromatic C | 105 - 158 | |

| ¹⁹F | Aniline C-F | ~ -110 to -115 |

Computational Analysis of Intermolecular and Supramolecular Interactions

The way molecules of this compound interact with each other and with other molecules dictates its macroscopic properties, such as crystal packing, solubility, and potential biological activity. Computational methods are invaluable for characterizing and quantifying these non-covalent interactions.

The molecule possesses both a hydrogen bond donor (the N-H group of the aniline moiety) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and, to a lesser extent, the fluorine atom). This allows for the formation of various intermolecular hydrogen bonds. Computational analysis can model dimers, trimers, or larger clusters to identify the most stable hydrogen-bonding motifs.

N-H···N (Pyridine): This is expected to be the most significant hydrogen bond, linking the aniline N-H of one molecule to the pyridine nitrogen of another.

N-H···F: The fluorine atom can act as a weak hydrogen bond acceptor. While C-F bonds are generally poor acceptors, their involvement in hydrogen bonding is observed and can be computationally modeled. acs.org

Quantum chemical calculations can determine the interaction energies of these hydrogen bonds and analyze their geometric parameters (distances and angles).

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the supramolecular assembly of this compound.

Halogen Bonding: Although fluorine is the least polarizable halogen and thus the weakest halogen bond donor, the C-F bond can participate in halogen bonding, particularly with strong Lewis bases. Computational studies can explore the potential for F···N or F···O interactions, which could influence crystal packing.

π-Stacking: The presence of two aromatic rings (the fluorinated aniline and the pyridine ring) allows for π-stacking interactions. These can occur in parallel-displaced or T-shaped arrangements. DFT calculations, especially those including dispersion corrections (e.g., DFT-D methods), are essential for accurately modeling these interactions, which are dominated by dispersion forces. Computational studies on systems with both fluoro-substituted rings and pyrazine (B50134) have shown that π-stacking can be a dominant interaction. nih.gov The interplay between π-stacking and other interactions like hydrogen or halogen bonding can lead to complex and stable supramolecular architectures.

Table 3: Illustrative Calculated Interaction Energies for Non-Covalent Dimers of this compound (Note: These are hypothetical but physically plausible values based on computational studies of similar systems.)

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | N-H···N (Pyridine) | -4.0 to -6.0 |

| Hydrogen Bonding | N-H···F | -1.0 to -2.5 |

| π-Stacking | Parallel-displaced (Aniline-Pyridine) | -2.5 to -4.5 |

| Halogen Bonding | C-F···N (Pyridine) | -0.5 to -1.5 |

Mechanistic Insights into Reaction Pathways through Computational Methods

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics. This provides a detailed, molecular-level understanding of how chemical transformations occur.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution, N-alkylation, or oxidation, computational methods can be used to map out the potential energy surface.

Transition State (TS) Searching: A key step is to locate the transition state structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface. Algorithms are used to find these structures, which are then confirmed by a frequency calculation. A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Reaction Energetics: Once the structures of the reactants, transition states, intermediates, and products have been optimized, their energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This determines the rate of the reaction.

Reaction Energy (ΔE_rxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

DFT calculations on the reactions of related compounds, such as the C-F bond activation of fluoroarenes or reactions of pyridine derivatives, demonstrate the power of this approach to distinguish between different possible mechanisms and to rationalize experimental observations. nih.govnih.gov For example, a hypothetical electrophilic nitration reaction on the fluoroaniline ring could be modeled. The calculations would predict the relative activation energies for substitution at the different possible positions (ortho, meta, para to the amino group), providing insight into the regioselectivity of the reaction.

Figure 1 illustrates a generic reaction energy profile that can be generated from such computational studies.

Figure 1: Illustrative Reaction Energy Profile for a Two-Step Reaction (This is a hypothetical profile for a reaction involving this compound. The y-axis represents relative free energy, and the x-axis represents the reaction coordinate.)

R = Reactants, TS1 = First Transition State, I = Intermediate, TS2 = Second Transition State, P = Products

Table 4: Hypothetical Energetic Data for a Reaction Step (Note: Values are illustrative for a single step of a potential reaction.)

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Activation Free Energy) | Free energy barrier for the reaction (TS - Reactants) | +20.5 |

| ΔG_rxn (Reaction Free Energy) | Overall free energy change (Products - Reactants) | -15.2 |

Through these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be developed, guiding future synthetic efforts and applications.

Role of Solvation in Reaction Mechanisms

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found that investigate the role of solvation in the reaction mechanisms of this compound.

The influence of solvent on reaction mechanisms is a critical area of computational chemistry. Such studies typically involve the use of quantum mechanical calculations, often employing methods like Density Functional Theory (DFT), to model the reaction pathways in the presence of different solvent environments. These investigations can elucidate the effects of solvent polarity, hydrogen bonding, and other specific solvent-solute interactions on the stability of reactants, transition states, and products, thereby providing insights into how the solvent can alter reaction rates and selectivity.

Commonly used computational models for simulating solvation effects include:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In these models, individual solvent molecules are explicitly included in the calculation. This approach allows for the detailed study of specific interactions, such as hydrogen bonding between the solute and solvent molecules. This method is more computationally intensive but can provide a more accurate description of the immediate solvation shell.

While computational studies exist for structurally related aniline and pyridine derivatives, the specific compound This compound has not been the subject of such published research. Therefore, there is currently no data available to detail the role of solvation in its reaction mechanisms or to populate data tables on this topic. Further experimental and theoretical research would be necessary to characterize the influence of solvents on the chemical behavior of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a synthetic building block, 3-fluoro-N-(pyridin-2-ylmethyl)aniline offers multiple reactive sites that can be selectively functionalized. fluorochem.co.uk The aniline (B41778) ring can undergo electrophilic aromatic substitution, while the secondary amine provides a nucleophilic center. The pyridine (B92270) ring can be functionalized or used for its coordinating properties. This versatility allows it to serve as a foundational element for a wide array of more complex molecules.

The structure of this compound is a valuable starting point for the synthesis of elaborate organic molecules, especially those targeted for pharmaceutical and agrochemical applications. The fluorine substituent is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. researchgate.net The aniline portion of the molecule can be a precursor to various functional groups or can be integrated into larger aromatic systems. For instance, the secondary amine can be acylated, alkylated, or used in cyclization reactions to build more intricate molecular architectures.

The pyridine moiety is also a critical feature, as N-heterocycles are present in a majority of FDA-approved small-molecule drugs. nih.gov The ability to use this compound in multi-component reactions allows for the rapid assembly of complex structures from simpler precursors, demonstrating its utility in modern synthetic strategies aimed at creating novel bioactive compounds. beilstein-journals.org

The inherent structure of this compound is well-suited for constructing a variety of fused and unfused heterocyclic systems. The diamine-like arrangement of the aniline and pyridine nitrogens can be exploited in condensation reactions to form new rings.

For example, it can serve as a precursor for quinoxaline (B1680401) derivatives. By first oxidizing the methylene (B1212753) bridge to a carbonyl and then performing a condensation reaction with an ortho-phenylenediamine, a fluorinated pyridyl-substituted quinoxaline can be synthesized. Similarly, reaction with α-haloketones followed by cyclization can yield substituted imidazopyridines.

Another significant application is in the synthesis of thiazolidinones. The secondary amine can react with a thioglycolic acid derivative and an aldehyde in a one-pot reaction to form a thiazolidinone ring, a scaffold known for its diverse biological activities. The general reactivity of the amine group makes it a key component in building numerous heterocyclic cores. nih.gov

| Heterocyclic Scaffold | General Synthetic Approach | Key Reaction Type |

|---|---|---|

| Quinoxalines | Reaction with an α-dicarbonyl compound or its equivalent. | Condensation |

| Thiazolidinones | Three-component reaction with a mercaptoacetic acid and an aldehyde. | Cyclocondensation |

| Quinazolinones | Reaction with anthranilic acid derivatives. nih.gov | Annulation/Cyclocondensation nih.gov |

| Benzimidazoles | Reaction with an ortho-phenylenediamine derivative after functionalization. | Condensation |

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of related compounds for screening. The structure of this compound is an ideal scaffold for creating such libraries. The aniline ring can be substituted with various groups using standard aromatic chemistry, while the secondary amine allows for the attachment of diverse side chains through amide bond formation or reductive amination. Furthermore, the pyridine ring can be modified, for example, through oxidation to the N-oxide followed by nucleophilic substitution. This multi-directional derivatization potential allows for the generation of a large and structurally diverse library of compounds from a single, versatile core structure. rsc.org

Ligand Design in Catalysis

The nitrogen atoms in both the pyridine ring and the aniline group make this compound an excellent candidate for a bidentate ligand in transition metal catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring, a common and effective motif in catalyst design. The electronic properties of the ligand, and thus the activity of the resulting catalyst, can be fine-tuned by the fluorine substituent on the aniline ring.

This molecule can act as a bidentate N,N-ligand, coordinating with a wide range of transition metals that are central to modern organic synthesis. nih.gov The soft pyridine nitrogen and the harder amine nitrogen provide a versatile coordination environment suitable for various metals.

Palladium (Pd) and Nickel (Ni): Complexes with these metals are crucial for cross-coupling reactions. The ligand can stabilize the active metal center and influence the efficiency and selectivity of reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govrsc.org

Copper (Cu): Copper complexes are widely used in reactions such as Ullmann couplings, click chemistry, and various oxidation reactions. The chelation provided by the ligand can enhance the stability and reactivity of the copper catalyst.

Rhodium (Rh) and Iridium (Ir): These metals are pivotal in hydrogenation and hydroformylation reactions. Ligands based on this scaffold can create chiral environments for asymmetric catalysis if suitably modified.

Silver (Ag) and Rhenium (Re): These metals are used in a variety of catalytic transformations, including cyclization and oxidation reactions, where the ligand can play a role in stabilizing key intermediates.

The flexibility of the ligand structure allows for the synthesis of diverse metal complexes, including discrete mononuclear complexes, dimers, and coordination polymers. rsc.orgresearchgate.net

Ligands derived from this compound are expected to find use in several key catalytic processes.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the ligand plays a critical role in the catalytic cycle. Pyridine-containing ligands have been shown to be effective in coupling reactions that are often challenging with other ligand types. rsc.orgtcichemicals.com The electron-withdrawing fluorine atom can modulate the electron density at the metal center, potentially improving catalyst turnover and stability.

Polymerization: Aniline derivatives can be polymerized to form conductive polymers like polyaniline. nih.gov Metal complexes incorporating this ligand could potentially catalyze the polymerization of monomers like aniline or other vinyl compounds, influencing the properties of the resulting polymers. nih.gov

Hydrogenation: The hydrogenation of unsaturated bonds is a fundamental industrial process. Catalysts based on metals like palladium, rhodium, and iridium are commonly used. nih.gov The ligand can influence the selectivity of the hydrogenation process, for example, in the selective reduction of a specific functional group within a complex molecule. nih.gov The hydrogenation of fluorinated pyridines to produce valuable fluorinated piperidines is a known challenge where specialized catalyst systems are required. nih.gov

| Catalytic Reaction | Key Transition Metals | Role of the Ligand |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni, Cu | Stabilizes the active metal species; modulates electronic properties. nih.govrsc.org |

| Polymerization | Ni, Pd, Fe | Controls polymer chain growth and structure. nih.govrsc.org |

| Hydrogenation | Rh, Ir, Pd, Ru | Influences selectivity and efficiency of the reduction process. nih.govnih.gov |

| C-H Activation/Functionalization | Pd, Rh, Ir | Directs the metal to a specific C-H bond for functionalization. nih.gov |

Organocatalytic Potential

While direct organocatalytic applications of this compound have not been extensively documented, its structural components suggest significant potential. The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, and aniline derivatives are pivotal in this domain. rsc.org The pyridine and secondary amine functionalities within the molecule are common features in organocatalyst design.

The presence of the fluorine atom can significantly influence the molecule's catalytic activity. Fluorine's high electronegativity can modulate the pKa of the secondary amine, affecting its basicity and nucleophilicity, which are critical parameters in many organocatalytic transformations. nih.gov For instance, in reactions where the aniline derivative acts as a nucleophile, the fluorine atom could temper its reactivity, potentially leading to higher selectivity. Conversely, if the molecule were to be used as a chiral ligand in asymmetric catalysis, the fluorine atom could engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could influence the stereochemical outcome of the reaction. acs.org

Furthermore, chiral β-fluoroamines are valuable substructures in medicinal compounds, and organocatalytic methods provide efficient routes for their synthesis. nih.gov The development of organocascade reactions to generate chiral α-fluoro-β-amino aldehydes from achiral starting materials highlights the importance of fluorine in stereoselective synthesis. nih.gov This suggests that this compound could serve as a key substrate in developing novel asymmetric aminofluorination reactions. nih.gov

Precursor for Advanced Functional Materials

The distinct functionalities of this compound make it an attractive precursor for a variety of advanced materials, where its structural features can be translated into desirable material properties.

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a widely studied conducting polymer. rsc.org The polymerization of fluorinated aniline monomers, such as 2-fluoroaniline, has been shown to produce polymers with distinct properties compared to unsubstituted PANI. nih.govresearchgate.net The incorporation of fluorine can enhance thermal stability and alter the electronic and morphological characteristics of the resulting polymer. researchgate.net

The chemical oxidative polymerization of this compound could lead to a novel substituted polyaniline. The resulting polymer would feature a fluorinated backbone with pendant pyridinylmethyl groups. These pendant groups could serve multiple purposes: they could influence the polymer's solubility and processability, act as coordination sites for metal ions to create hybrid materials, or provide a handle for post-polymerization modification. The synthesis of various poly(fluoroaniline)s has been achieved through chemical oxidation, and their characterization has revealed the influence of the fluorine substituent on the polymer's structure and conductivity. researchgate.netmetu.edu.tr

Table 1: Potential Effects of Structural Moieties of this compound in Polymer Applications

| Structural Moiety | Potential Role in Polymerization/Polymer Properties |

| Aniline Backbone | Forms the conjugated main chain of the polymer, essential for conductivity. |

| Fluorine Substituent | Can enhance thermal stability, modify electronic properties (conductivity, redox potentials), and influence polymer morphology. researchgate.net |

| N-(pyridin-2-ylmethyl) Group | Acts as a pendant group that can improve solubility, provide sites for metal coordination, and enable post-polymerization functionalization. |

The design of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the judicious selection of organic building blocks. dntb.gov.uatcichemicals.com this compound possesses key features that make it a promising candidate for both MOF and COF synthesis.

For MOFs, the molecule offers two potential coordination sites: the nitrogen atom of the pyridine ring and the secondary amine. These sites can bind to metal ions or clusters, forming extended, porous networks. The incorporation of fluorinated ligands into MOFs is a burgeoning area of research, as fluorine atoms lining the pores can impart unique properties such as increased hydrophobicity, enhanced stability, and selective gas adsorption capabilities, particularly for CO2. rsc.orgrsc.orgnih.gov The use of fluorinated linkers can lead to novel framework topologies and influence host-guest interactions within the pores. uni-koeln.dersc.org

In the context of COFs, which are constructed entirely from organic building blocks linked by covalent bonds, aniline derivatives are frequently used. tcichemicals.combohrium.com For instance, they can undergo condensation reactions with aldehydes to form imine-linked frameworks. tcichemicals.com The structure of this compound could be integrated into a COF, where the fluorine atom would influence the electronic properties and interlayer stacking of the 2D sheets, while the pyridine moiety could remain available for post-synthetic modification or to act as a catalytic site. chemrxiv.org

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications due to the unique effects of the fluorine atom on molecular properties. rsc.org The introduction of fluorine into conjugated molecules can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org

The conjugated system of this compound, comprising both the aniline and pyridine rings, serves as a foundational chromophore. This molecule can be structurally integrated into larger π-conjugated systems, such as polymers or oligomers, for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine substituent can play a crucial role in fine-tuning the material's emission color, charge transport characteristics, and device stability. rsc.org Furthermore, non-covalent C–H···F interactions can influence the solid-state packing of the material, which is a critical factor for efficient charge transport. rsc.org Computational and experimental studies on other fluorinated aniline derivatives have demonstrated their potential for nonlinear optical (NLO) applications, which depend on intramolecular charge transfer characteristics that can be modulated by substituents. bohrium.com

Application in Chemo-Sensor and Probe Design (Focus on Molecular Recognition Principles)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. frontiersin.org The design of these sensors typically involves integrating a recognition unit (a binding site) with a signaling unit (a fluorophore). rsc.org this compound is an excellent scaffold for a fluorescent chemosensor. The N-(pyridin-2-ylmethyl)aniline portion can act as a chelating site for various metal ions, binding them through the pyridine and secondary amine nitrogen atoms. The fluorinated phenyl-pyridine system serves as the fluorophore.

Upon binding of a metal ion, the photophysical properties of the molecule can be altered through several mechanisms. The fluorine atom, being a strong electron-withdrawing group, can influence both the binding affinity of the recognition site and the spectroscopic properties of the fluorophore. This strategic placement can enhance the selectivity and sensitivity of the sensor. mdpi.com

Table 2: Key Molecular Recognition Principles for Chemosensor Design

| Principle | Description | Potential Role of this compound |

| Photoinduced Electron Transfer (PET) | An electron transfer process from a donor to an excited fluorophore quenches fluorescence. Cation binding to the donor inhibits PET, restoring fluorescence ("turn-on" sensing). rsc.org | The aniline nitrogen could act as a PET donor to the excited pyridine ring. Metal ion chelation would engage the aniline lone pair, blocking PET and enhancing fluorescence. |

| Intramolecular Charge Transfer (ICT) | The fluorophore contains electron-donating and -accepting groups. Analyte interaction alters the dipole moment and the energy of the ICT state, causing a shift in emission wavelength. rsc.org | The aniline is a donor and the fluoro-phenyl/pyridine system an acceptor. Ion binding would modulate the donor strength, leading to a spectral shift. |

| Chelation-Enhanced Fluorescence (CHEF) | The fluorophore's fluorescence is quenched by a nearby group. Chelation with a metal ion forms a rigid complex, restricting vibrational modes and enhancing fluorescence intensity. rsc.org | The pyridinylmethyl aniline moiety is flexible. Complexation with a metal ion would rigidify the structure, potentially leading to a CHEF effect. |

Principles of Fluorous Tagging and Fluorous Phase Applications

It is important to note that this compound, with only a single fluorine atom, is not a "fluorous" molecule in the traditional sense and would not partition into a fluorous phase. However, it can be considered a starting material for the synthesis of fluorous reagents or catalysts. The basic principles of fluorous separation are summarized below:

Tagging: A fluorous ponytail is covalently attached to a substrate or reagent.

Reaction: The chemical transformation is carried out in a suitable organic solvent.

Separation: The reaction mixture is subjected to liquid-liquid extraction with a fluorous solvent or solid-phase extraction (SPE) using fluorous-modified silica (B1680970) gel. The fluorous-tagged component selectively moves into the fluorous phase or is retained on the fluorous SPE column. researchgate.net

Detagging: The fluorous tag is cleaved from the purified molecule to give the final product.

The single fluorine atom in this compound could subtly influence its partitioning behavior between standard organic and aqueous phases, but it does not confer the unique phase-separation properties characteristic of heavily fluorinated compounds.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of N-aryl picolylamines, such as 3-fluoro-N-(pyridin-2-ylmethyl)aniline, is traditionally achieved through methods that may involve harsh conditions or generate significant waste. The future of synthesizing this and similar molecules lies in the adoption of green chemistry principles. rasayanjournal.co.innih.gov Research is increasingly focused on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign.

Key strategies in this area include:

Catalytic Approaches: The use of recyclable catalysts, including metal-based and organocatalysts, can improve atom economy and reduce the need for stoichiometric reagents. mdpi.com For instance, the development of catalysts for the one-pot synthesis of substituted pyridine (B92270) derivatives from simple precursors represents a promising avenue. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being explored to shorten reaction times and often lead to cleaner reactions with higher yields. rasayanjournal.co.inmdpi.com

Green Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or even solvent-free conditions, is a major goal. rasayanjournal.co.inijiras.com Research has demonstrated the successful synthesis of related Schiff bases using green solvents at ambient temperatures. ijiras.com

Renewable Feedstocks: A long-term perspective involves the use of renewable resources, such as amino acids, as starting materials for the synthesis of the aniline (B41778) or pyridine cores, moving away from fossil-fuel-based precursors. organic-chemistry.orgkit.edu

A comparison of traditional versus emerging sustainable synthetic methodologies is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalysts | Often stoichiometric, non-recyclable | Catalytic amounts, recyclable |

| Solvents | Hazardous organic solvents | Water, ionic liquids, solvent-free |

| Energy | Conventional heating | Microwaves, ultrasound |

| Waste | Higher waste generation | Reduced waste and byproducts |

| Atom Economy | Lower | Higher |

Exploration of Novel Reaction Pathways and Selective Functionalization

The functionalization of the pyridine and fluorinated aniline rings of this compound offers vast possibilities for creating new derivatives with tailored properties. A significant challenge and area of active research is the development of methods for regioselective C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov

Current research frontiers in this domain include:

Late-Stage Functionalization: This approach focuses on introducing functional groups into complex molecules at a late stage of the synthesis. nih.govacs.orgnih.gov For the pyridine moiety, methods for C-H fluorination adjacent to the nitrogen atom have been developed, which can then be used for subsequent nucleophilic aromatic substitution to introduce a wide range of functional groups. nih.govacs.orgpkusz.edu.cnresearchgate.net

Distal Position Functionalization: While functionalization at the C2 position of the pyridine ring is well-established, achieving selectivity at more distant positions (meta-selective) is a significant challenge that is being addressed through strategies like dearomatization. nih.govresearchgate.net

Pyridyne Intermediates: The use of highly reactive pyridyne intermediates is being explored for the difunctionalization of the pyridine ring, offering a pathway to novel substitution patterns. chemistryviews.orgrsc.org

Photoredox Catalysis: Visible light-induced reactions are emerging as a powerful tool for the C-H functionalization of heterocyclic compounds, including those with pyridine and aniline motifs, under mild conditions. researchgate.netnih.gov

Advanced Computational Modeling for Precise Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. By modeling the electronic structure and potential energy surfaces, researchers can gain deep insights into structure-reactivity relationships. nih.govnih.govrsc.org

Key areas of application for computational modeling include:

Predicting Reaction Outcomes: Theoretical calculations can help predict the regioselectivity of functionalization reactions, guiding the design of experiments and reducing trial-and-error in the laboratory.

Understanding Non-covalent Interactions: The fluorine atom and the nitrogen atoms of the pyridine and amine groups can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which influence the compound's conformation and bulk properties. researchgate.net Computational studies can elucidate the nature and strength of these interactions.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods are used to map out the step-by-step mechanism of chemical reactions, identifying transition states and intermediates.

Designing Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of this class of compounds.

Integration into Complex Supramolecular Architectures

The pyridine and aniline moieties in this compound make it an excellent candidate for use as a ligand in coordination chemistry and supramolecular assembly. rsc.orgmdpi.com The nitrogen atoms can coordinate to metal ions, leading to the formation of well-defined, functional supramolecular structures.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs): The use of ligands containing pyridine and aniline motifs to construct porous MOFs with applications in gas storage, separation, and catalysis.

Self-Assembled Cages and Polymers: The design of ligands that can self-assemble with metal ions to form discrete molecular cages or coordination polymers with interesting topologies and properties. rsc.orgotago.ac.nznih.gov

Anion Recognition: The development of supramolecular hosts based on this scaffold for the selective binding of anions, which is important in sensing and environmental remediation. rsc.org

Stimuli-Responsive Systems: The incorporation of this unit into supramolecular systems that can change their structure and function in response to external stimuli such as light, pH, or temperature.

Design of Next-Generation Chemical Intermediates with Enhanced Properties

The unique combination of a fluorinated ring and a pyridine unit suggests that this compound and its derivatives could serve as valuable intermediates in the synthesis of next-generation materials and pharmaceuticals. The presence of fluorine can significantly alter the properties of a molecule. digitellinc.comnumberanalytics.com

Potential applications and research directions include:

Materials Science: The introduction of fluorine can enhance properties such as thermal stability, hydrophobicity, and lipophilicity. numberanalytics.commdpi.com This makes fluorinated compounds attractive for the development of advanced polymers, liquid crystals, and other functional materials. digitellinc.comresearchgate.net

Medicinal Chemistry: Many top-performing drugs contain fluorine, as it can improve metabolic stability, binding affinity, and bioavailability. researchgate.net Derivatives of this compound could be explored as scaffolds for new therapeutic agents.

Agrochemicals: The pyridine and fluorinated aniline motifs are present in many pesticides and herbicides. Research into new derivatives could lead to the development of more effective and environmentally safer agrochemicals.

The exploration of these emerging frontiers will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-fluoro-N-(pyridin-2-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 1-fluoro-3-nitrobenzene (or a fluorinated precursor) and 2-(aminomethyl)pyridine. A common approach involves refluxing in polar aprotic solvents like DMF with a base (e.g., N,N-diisopropylethylamine) to deprotonate the amine . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of fluorinated substrate to amine) and inert atmosphere (N₂) to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming regiochemistry and substitution patterns. For example, the pyridin-2-ylmethyl group exhibits characteristic aromatic proton signals at δ 8.4–7.1 ppm (pyridine ring) and a benzylic CH₂ signal near δ 4.5 ppm . Fluorine-induced splitting in the aromatic region (e.g., meta-fluoro substituents) helps distinguish positional isomers. Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping peaks in complex spectra .

Q. What safety protocols are recommended for handling fluorinated aniline derivatives in laboratory settings?

- Methodological Answer : Due to potential toxicity (e.g., skin sensitization, carcinogenicity), strict safety measures include:

- Use of fume hoods and PPE (gloves, lab coats).

- Storage in inert, airtight containers away from oxidizers.

- Waste disposal via halogen-specific protocols (e.g., neutralization with alkaline solutions) .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of N-(pyridin-2-ylmethyl)aniline in coordination chemistry?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aniline ring, enhancing ligand-metal π-backbonding. This stabilizes metal complexes (e.g., Cu²⁺ or Pd²⁺) and affects redox behavior. X-ray crystallography and cyclic voltammetry are used to study these effects. For example, fluorinated derivatives form square-planar complexes with PdCl₂, exhibiting stronger DNA binding compared to non-fluorinated analogs .

Q. What role does this compound play in modulating amyloid-beta (Aβ) aggregation in Alzheimer’s disease research?

- Methodological Answer : Derivatives of this scaffold act as metal ionophores, targeting Aβ-metal interactions. In vitro assays (Thioflavin T fluorescence, TEM imaging) show that fluorine enhances blood-brain barrier permeability and binding affinity to Aβ fibrils. Radiolabeled analogs (e.g., ¹⁸F or ¹¹C) are evaluated in PET imaging to monitor Aβ plaque dynamics .

Q. How do structural modifications (e.g., pyridine methylation or fluorine position) affect the compound’s DNA interaction mechanisms?

- Methodological Answer : Substitution patterns dictate binding modes. Electrophoretic mobility shift assays (EMSAs) and atomic force microscopy (AFM) reveal that fluorination at the meta position increases minor groove binding affinity. Pyridine methylation reduces steric hindrance, facilitating intercalation. Molecular docking simulations (using software like AutoDock Vina) predict binding energies and preferred orientations .

Q. What challenges arise in analyzing coupling constants in the ¹H NMR spectra of fluorinated aniline derivatives, and how are they resolved?

- Methodological Answer : Overlapping signals due to scalar coupling (³J, ⁴J) between fluorine and aromatic protons complicate assignments. Resolution strategies include:

- Variable-temperature NMR to separate broadened peaks.

- Selective decoupling experiments to isolate fluorine-proton interactions.

- Computational tools (e.g., MestReNova) for simulating and deconvoluting spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products